molecular formula C25H30N2O7 B257917 N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine

Katalognummer B257917
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: WBBYDPLMLYELBP-FIKIJFGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine, also known as TG100801, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific research studies.

Wirkmechanismus

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine works by inhibiting the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in a variety of cellular processes including cell growth, proliferation, and survival. By inhibiting PI3K, N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine can help to prevent the growth and spread of cancer cells, reduce inflammation, and inhibit viral replication.
Biochemical and Physiological Effects
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, reduce inflammation in animal models of inflammatory disease, and inhibit the replication of several viruses including HIV and hepatitis C virus.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of PI3K in cellular processes and for developing new drugs that target this pathway. However, one limitation of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine is that it can be difficult to synthesize and is relatively expensive compared to other PI3K inhibitors.

Zukünftige Richtungen

There are several potential future directions for research on N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine. One area of interest is the development of new drugs that target PI3K and other related pathways, which could have therapeutic applications for a variety of diseases including cancer, inflammatory diseases, and viral infections. Another potential direction is the development of new synthetic methods for N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine that are more efficient and cost-effective than current methods. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine and its potential applications in medicine.

Synthesemethoden

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine can be synthesized by reacting 7-hydroxy-4-methylcoumarin with 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylic acid, followed by acylation with glycine and isoleucine. The resulting compound is a white powder with a molecular weight of 609.7 g/mol.

Wissenschaftliche Forschungsanwendungen

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

Eigenschaften

Produktname

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine

Molekularformel

C25H30N2O7

Molekulargewicht

470.5 g/mol

IUPAC-Name

(2S,3R)-3-methyl-2-[[2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C25H30N2O7/c1-7-11(2)21(24(30)31)27-20(29)10-26-19(28)9-18-13(4)17-8-16-12(3)15(6)33-22(16)14(5)23(17)34-25(18)32/h8,11,21H,7,9-10H2,1-6H3,(H,26,28)(H,27,29)(H,30,31)/t11-,21+/m1/s1

InChI-Schlüssel

WBBYDPLMLYELBP-FIKIJFGZSA-N

Isomerische SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C

SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC(=C3C)C)C

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.